Cas no 56456-52-1 (4-(trifluoromethylthio)benzyl alcohol)

4-(trifluoromethylthio)benzyl alcohol is a versatile organic compound characterized by a trifluoromethylthio substituent on a benzyl alcohol backbone. Its unique structure offers advantages in synthetic applications, including enhanced stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
4-(trifluoromethylthio)benzyl alcohol structure
56456-52-1 structure
Product Name:4-(trifluoromethylthio)benzyl alcohol
CAS No:56456-52-1
MF:C8H7F3OS
MW:208.200791597366
MDL:MFCD00236342
CID:56964
PubChem ID:2777870
Update Time:2025-06-20

4-(trifluoromethylthio)benzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • 4-(trifluoromethylthio)benzyl alcohol
    • [4-(trifluoromethylsulfanyl)phenyl]methanol
    • 4-[(trifluoromethyl)thio]Benzenemethanol
    • 4-trifluomethylthio benzyl alcohol
    • 4-[(Trifluoromethyl)thio]benzylalcohol
    • 4-Trifluoromethylsulfanylbenzoic acid
    • 4-(Trifluoromethylthio) Benzylalcohol
    • MFCD00236342
    • FT-0616953
    • AKOS000249008
    • 4-(Trifluoromethylthio)benzyl alcohol, 97%
    • PS-8038
    • A831053
    • [4-(trifluoromethylthio)phenyl]methanol
    • (4-(Trifluoromethylthio)phenyl)methanol
    • (4-((trifluoromethyl)thio)phenyl)methanol
    • GDHTZJFHGYOJDQ-UHFFFAOYSA-N
    • DTXSID40380691
    • 4-trifluoromethylthiobenzyl alcohol
    • SCHEMBL95319
    • 56456-52-1
    • {4-[(trifluoromethyl)sulfanyl]phenyl}methanol
    • DB-052922
    • MDL: MFCD00236342
    • Inchi: 1S/C8H7F3OS/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4,12H,5H2
    • InChI Key: KCWQNXIWNNTUIJ-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C=CC(CO)=CC=1
    • BRN: 8616292

Computed Properties

  • Exact Mass: 208.01700
  • Monoisotopic Mass: 208.017
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.8
  • Topological Polar Surface Area: 45.5A^2

Experimental Properties

  • Color/Form: solid
  • Density: 1.4±0.1 g/cm3
  • Melting Point: 49-54 ºC
  • Boiling Point: 197.5±40.0 °C at 760 mmHg
  • Flash Point: >110 ºC
  • Refractive Index: 1.496
  • PSA: 45.53000
  • LogP: 2.79080
  • Sensitiveness: Stench
  • Solubility: Not determined
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

4-(trifluoromethylthio)benzyl alcohol Security Information

4-(trifluoromethylthio)benzyl alcohol Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-(trifluoromethylthio)benzyl alcohol Suppliers

Amadis Chemical Company Limited
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(CAS:56456-52-1)4-(trifluoromethylthio)benzyl alcohol
Order Number:A831053
Stock Status:in Stock
Quantity:25g/10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:20
Price ($):439.0/220.0
Email:sales@amadischem.com

Additional information on 4-(trifluoromethylthio)benzyl alcohol

Professional Introduction to 4-(trifluoromethylthio)benzyl alcohol (CAS No. 56456-52-1)

4-(trifluoromethylthio)benzyl alcohol, identified by its Chemical Abstracts Service (CAS) number 56456-52-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, possesses a trifluoromethylthio substituent attached to a benzyl alcohol backbone, making it a promising candidate for various applications in medicinal chemistry and synthetic organic chemistry.

The trifluoromethylthio group is a key structural element that imparts distinct electronic and steric properties to the molecule. This group is known for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug candidates. The benzyl alcohol moiety, on the other hand, offers a versatile platform for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.

In recent years, there has been a growing interest in exploring the potential of 4-(trifluoromethylthio)benzyl alcohol in the development of novel therapeutic agents. Its unique structural motif has been leveraged in the design of molecules targeting various diseases, including cancer, inflammation, and infectious disorders. The trifluoromethylthio group's electron-withdrawing nature can influence the reactivity and selectivity of the compound, making it an attractive scaffold for medicinal chemists.

One of the most compelling aspects of 4-(trifluoromethylthio)benzyl alcohol is its role as an intermediate in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop novel inhibitors of enzymes involved in critical biological pathways. For instance, studies have demonstrated its utility in generating derivatives that exhibit potent activity against kinases and other targets relevant to oncology. The ability to modify the benzyl alcohol backbone allows for fine-tuning of physicochemical properties, such as solubility and lipophilicity, which are crucial for drug development.

The incorporation of the trifluoromethylthio group into drug candidates has been associated with improved pharmacological properties. This substituent can enhance binding interactions with biological targets by increasing hydrophobicity and reducing metabolic susceptibility. Additionally, it can influence the conformational flexibility of the molecule, which is often essential for optimal receptor binding. These attributes make 4-(trifluoromethylthio)benzyl alcohol a valuable building block in the quest for next-generation therapeutics.

In academic research, 4-(trifluoromethylthio)benzyl alcohol has been employed in various synthetic strategies to create novel heterocyclic compounds. The trifluoromethylthio functionality serves as a versatile handle for further derivatization, enabling the construction of complex molecular architectures. These efforts have led to the discovery of several promising lead compounds with potential therapeutic applications.

The pharmaceutical industry has also recognized the significance of 4-(trifluoromethylthio)benzyl alcohol. Its unique properties have been exploited in high-throughput screening campaigns to identify new drug candidates. The compound's ability to interact with multiple biological targets makes it an attractive scaffold for developing multitarget drugs, which are increasingly sought after for their ability to address complex diseases more effectively.

The synthesis of 4-(trifluoromethylthio)benzyl alcohol involves sophisticated organic transformations that highlight its synthetic utility. Researchers have developed efficient methodologies for introducing the trifluoromethylthio group while maintaining high selectivity and yield. These advances have facilitated its widespread use in both academic and industrial settings.

Ongoing studies continue to explore new applications for 4-(trifluoromethylthio)benzyl alcohol. For instance, investigations are underway to assess its potential as a ligand in coordination chemistry, where it could be used to develop novel catalysts or materials with unique properties. The versatility of this compound underscores its importance as a chemical building block in diverse research areas.

In conclusion, 4-(trifluoromethylthio)benzyl alcohol, with its CAS number CAS No. 56456-52-1, represents a significant advancement in pharmaceutical and chemical research. Its unique structural features and versatile synthetic applications make it a valuable asset for scientists working on innovative drug development and material science. As research continues to uncover new possibilities, this compound is poised to play an even greater role in shaping the future of medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:56456-52-1)4-(trifluoromethylthio)benzyl alcohol
A831053
Purity:99%/99%
Quantity:25g/10g
Price ($):439.0/220.0
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